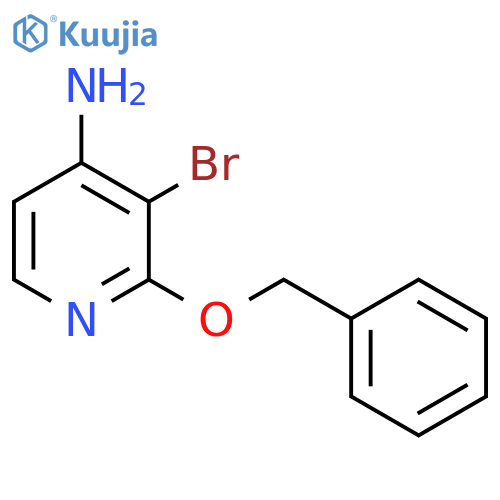

Cas no 1809310-03-9 (2-benzyloxy-3-bromo-pyridin-4-amine)

2-benzyloxy-3-bromo-pyridin-4-amine 化学的及び物理的性質

名前と識別子

-

- 2-Benzyloxy-3-bromo-pyridin-4-ylamine

- 2-benzyloxy-3-bromo-pyridin-4-amine

-

- MDL: MFCD30471209

- インチ: 1S/C12H11BrN2O/c13-11-10(14)6-7-15-12(11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15)

- InChIKey: QNOPCSZTFWBLQV-UHFFFAOYSA-N

- ほほえんだ: C1(OCC2=CC=CC=C2)=NC=CC(N)=C1Br

2-benzyloxy-3-bromo-pyridin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB555683-250 mg |

2-(Benzyloxy)-3-bromopyridin-4-amine, 95%; . |

1809310-03-9 | 95% | 250MG |

€342.50 | 2023-03-11 | |

| eNovation Chemicals LLC | Y1253532-1g |

2-benzyloxy-3-bromo-pyridin-4-amine |

1809310-03-9 | 95% | 1g |

$1360 | 2024-06-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4594-1G |

2-benzyloxy-3-bromo-pyridin-4-amine |

1809310-03-9 | 95% | 1g |

¥ 2,805.00 | 2023-04-14 | |

| abcr | AB555683-1g |

2-(Benzyloxy)-3-bromopyridin-4-amine, 95%; . |

1809310-03-9 | 95% | 1g |

€747.80 | 2024-04-18 | |

| Ambeed | A843779-1g |

2-(Benzyloxy)-3-bromopyridin-4-amine |

1809310-03-9 | 97% | 1g |

$433.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4594-5g |

2-benzyloxy-3-bromo-pyridin-4-amine |

1809310-03-9 | 95% | 5g |

¥7959.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4594-500.0mg |

2-benzyloxy-3-bromo-pyridin-4-amine |

1809310-03-9 | 95% | 500.0mg |

¥1868.0000 | 2024-07-23 | |

| eNovation Chemicals LLC | Y1253532-250mg |

2-benzyloxy-3-bromo-pyridin-4-amine |

1809310-03-9 | 95% | 250mg |

$1035 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1253532-250mg |

2-benzyloxy-3-bromo-pyridin-4-amine |

1809310-03-9 | 95% | 250mg |

$635 | 2024-06-05 | |

| abcr | AB555683-1 g |

2-(Benzyloxy)-3-bromopyridin-4-amine, 95%; . |

1809310-03-9 | 95% | 1g |

€789.60 | 2023-03-11 |

2-benzyloxy-3-bromo-pyridin-4-amine 関連文献

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

2-benzyloxy-3-bromo-pyridin-4-amineに関する追加情報

Recent Advances in the Study of 2-Benzyloxy-3-bromo-pyridin-4-amine (CAS: 1809310-03-9) in Chemical Biology and Pharmaceutical Research

The compound 2-benzyloxy-3-bromo-pyridin-4-amine (CAS: 1809310-03-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic amine derivative, characterized by its bromo and benzyloxy substituents, serves as a critical intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential as a building block for kinase inhibitors, antimicrobial agents, and other therapeutic compounds, highlighting its importance in medicinal chemistry.

One of the key research directions involving 2-benzyloxy-3-bromo-pyridin-4-amine focuses on its role in the development of kinase inhibitors. Kinases are pivotal targets in cancer therapy, and the structural features of this compound allow for efficient modifications to enhance selectivity and potency. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-benzyloxy-3-bromo-pyridin-4-amine exhibited promising inhibitory activity against specific tyrosine kinases implicated in tumor growth. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy, paving the way for further preclinical evaluations.

In addition to its applications in oncology, 2-benzyloxy-3-bromo-pyridin-4-amine has been investigated for its antimicrobial properties. A recent publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel analogs of this compound, which displayed potent activity against drug-resistant bacterial strains. The researchers employed a combination of computational modeling and in vitro assays to identify the most effective derivatives, underscoring the compound's potential as a scaffold for next-generation antibiotics. These findings are particularly relevant in the context of the global rise in antimicrobial resistance.

Another area of interest is the use of 2-benzyloxy-3-bromo-pyridin-4-amine in the synthesis of fluorescent probes for biological imaging. Its unique chemical structure allows for the incorporation of fluorophores, enabling the visualization of cellular processes in real time. A 2022 study in Chemical Communications detailed the development of such probes, which were successfully used to track kinase activity in live cells. This advancement opens new avenues for studying intracellular signaling pathways and could facilitate the discovery of novel therapeutic targets.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 2-benzyloxy-3-bromo-pyridin-4-amine derivatives. Recent efforts have focused on improving synthetic routes to enhance yield and purity, as reported in a 2023 Organic Process Research & Development article. The study highlighted the use of green chemistry principles to minimize environmental impact while maintaining high efficiency, reflecting the growing emphasis on sustainable practices in pharmaceutical manufacturing.

In conclusion, 2-benzyloxy-3-bromo-pyridin-4-amine (CAS: 1809310-03-9) continues to be a valuable compound in chemical biology and pharmaceutical research. Its diverse applications, from kinase inhibitors to antimicrobial agents and imaging probes, underscore its versatility and potential for future innovations. Ongoing research aims to address synthetic challenges and expand its therapeutic utility, making it a compound of enduring interest to the scientific community.

1809310-03-9 (2-benzyloxy-3-bromo-pyridin-4-amine) 関連製品

- 2227805-68-5(rac-(1R,2S)-2-(3-ethyloxetan-3-yl)cyclopropan-1-amine)

- 2228138-22-3(O-4-(1H-indol-3-yl)-2-methylbutylhydroxylamine)

- 2171552-77-3(4-(6-cyanopyridin-3-yl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

- 2068927-42-2(tert-butyl 4-{(2S)-2-(hydroxymethyl)pyrrolidin-1-ylmethyl}piperidine-1-carboxylate)

- 37174-74-6(3'-Nitro-[1,1'-biphenyl]-2-carboxylic acid)

- 6851-78-1(4-benzyl-N-methylaniline)

- 2171209-39-3(4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid)

- 112937-97-0(4-(4-tert-butylphenyl)piperidine)

- 898441-81-1(5-methyl-4-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,2-dihydropyrimidin-2-one)

- 1803752-28-4(3-Bromo-1-(2-(bromomethyl)-6-(trifluoromethoxy)phenyl)propan-1-one)